Amino-ethyl-SS-PEG3-NHBoc

Description

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVUUEPIJZMMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable crosslinker extensively used in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Its structure is meticulously designed with distinct functional components that impart specific reactivity and physiological behavior. This linker allows for the stable connection of two molecules, such as an antibody and a cytotoxic drug, under physiological conditions, with the capability of releasing the drug payload in the highly reductive environment found inside tumor cells.[]

The core structure consists of four key moieties:

-

Amino-ethyl Group (H₂N-CH₂CH₂-): A primary amine that serves as a nucleophilic handle for conjugation, typically to electrophilic groups like activated esters (e.g., NHS esters) on a payload molecule.

-

Disulfide Bond (-S-S-): The central feature of the linker, providing a cleavable linkage. This bond is stable in the bloodstream but is readily reduced and broken by high intracellular concentrations of glutathione (B108866) (GSH), triggering payload release.[]

-

PEG3 Spacer (-(OCH₂CH₂)₃-): A short, hydrophilic polyethylene (B3416737) glycol spacer consisting of three repeating ethylene (B1197577) glycol units. This PEG chain enhances the solubility and biocompatibility of the entire conjugate, potentially reducing aggregation and improving pharmacokinetics.

-

Boc-Protected Amine (-NHBoc): A terminal primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group that is stable to basic and nucleophilic conditions but can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the amine for subsequent conjugation, often to a targeting protein like an antibody.[5]

Quantitative and Physicochemical Data

The fundamental properties of Amino-ethyl-SS-PEG3-NHBoc are summarized below. These values are critical for calculating reaction stoichiometries, assessing purity, and establishing appropriate storage conditions.

| Property | Value | Source(s) |

| CAS Number | 2144777-87-5 | [3][6][7] |

| Molecular Formula | C₁₅H₃₂N₂O₅S₂ | [3][8] |

| Molecular Weight | 384.55 g/mol | [3][6][8] |

| IUPAC Name | tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate | [6] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | |

| Purity | Typically ≥95% | |

| Storage | Store at -20°C for long-term stability. | [1] |

| Shipping Conditions | Typically shipped at ambient temperature or with blue ice. | [1] |

Experimental Protocols and Methodologies

The utility of this linker lies in its sequential conjugation capability. Below are generalized protocols for its use in creating a bioconjugate.

Boc Group Deprotection

The removal of the Boc protecting group is the first step to enable conjugation at this terminus. Acid-catalyzed hydrolysis is the most common method.[9]

-

Reagents and Materials:

-

Amino-ethyl-SS-PEG3-NHBoc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

-

Protocol:

-

Dissolve the Boc-protected linker in DCM (e.g., 10 mL per 1 g of linker).

-

Add an excess of TFA (e.g., 20-50% v/v solution in DCM).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in an organic solvent like ethyl acetate (B1210297) and washing it carefully with a saturated NaHCO₃ solution until effervescence ceases.

-

Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine-linker, which is now ready for conjugation.[5]

-

Sequential Bioconjugation Workflow

This workflow describes the process of linking a drug (Payload) to an antibody (mAb).

-

Step 1: Payload-Linker Conjugation:

-

Activate the carboxylic acid group on the payload molecule to an NHS ester using standard coupling agents like EDC/NHS.

-

React the NHS-activated payload with the free amine of the Boc-protected linker (Amino-ethyl-SS-PEG3-NHBoc) in an anhydrous aprotic solvent (e.g., DMF or DMSO) with a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Purify the resulting Payload-Linker-NHBoc conjugate using chromatography (e.g., silica (B1680970) gel or reverse-phase HPLC).

-

-

Step 2: Deprotection of the Conjugate:

-

Perform the Boc deprotection protocol as described in section 3.1 on the purified Payload-Linker-NHBoc conjugate to expose the terminal amine.

-

-

Step 3: Antibody Conjugation:

-

Activate the carboxylic acid groups on the antibody (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).

-

React the activated antibody with the deprotected Payload-Linker-NH₂ conjugate. The reaction is typically performed in a buffered solution (e.g., PBS, pH 7.4-8.0).

-

Monitor the conjugation reaction to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Purify the final Antibody-Drug Conjugate (ADC) using size exclusion chromatography (SEC) or affinity chromatography to remove unconjugated linker-payload and excess reagents.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in using Amino-ethyl-SS-PEG3-NHBoc to create an ADC, culminating in intracellular payload release.

Caption: Workflow for ADC synthesis and intracellular drug release using the cleavable linker.

References

- 1. Amino-ethyl-SS-PEG3-NHBoc | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2144777-87-5|Amino-ethyl-ss-peg3-nhboc|BLD Pharm [bldpharm.com]

- 8. Amino-ethyl-SS-PEG3-NHBoc Datasheet DC Chemicals [dcchemicals.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

An In-Depth Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional, cleavable linker, Amino-ethyl-SS-PEG3-NHBoc, tailored for professionals in drug development and biomedical research. This linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a bridge between a monoclonal antibody and a cytotoxic payload.[1][2] Its design incorporates a disulfide bond, which is stable in systemic circulation but is cleaved in the reducing intracellular environment, allowing for targeted drug release.[3][4] The polyethylene (B3416737) glycol (PEG) component enhances solubility and improves the pharmacokinetic properties of the resulting conjugate.[5][6]

Core Compound Data

The quantitative and qualitative data for Amino-ethyl-SS-PEG3-NHBoc are summarized below. This information is crucial for reaction planning, characterization, and quality control.

| Property | Value | Source(s) |

| Molecular Weight | 384.55 g/mol | [7] |

| Molecular Formula | C₁₅H₃₂N₂O₅S₂ | [7] |

| CAS Number | 2144777-87-5 | [8] |

| IUPAC Name | tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate | [8] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [8] |

| Purity | Typically ≥95% | [8] |

| Solubility | Soluble in DMSO and other organic solvents. | |

| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |

Experimental Protocols

The following protocols are representative methodologies for the use of Amino-ethyl-SS-PEG3-NHBoc in the synthesis of an Antibody-Drug Conjugate. These steps include linker activation, payload conjugation, and final bioconjugation to an antibody.

Protocol 1: Boc Group Deprotection of the Linker

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine, resulting in a diamine linker with a central disulfide bond.

Materials:

-

Amino-ethyl-SS-PEG3-NHBoc

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Nitrogen or Argon gas supply

Methodology:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[9]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add an equal volume of TFA to the solution (e.g., for 10 mL of linker solution, add 10 mL of TFA, resulting in a 50% TFA/DCM mixture).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[9]

-

Upon completion, remove the DCM and excess TFA by concentrating the mixture under reduced pressure using a rotary evaporator.

-

To remove residual TFA, add toluene to the residue and co-evaporate. Repeat this step three times.[9]

-

The resulting product is the TFA salt of the deprotected diamine linker, which can be used directly in the next step or purified further.

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Payload

This protocol describes the formation of a stable amide bond between one of the primary amines of the linker and a payload that features a carboxylic acid group.

Materials:

-

Deprotected linker-TFA salt from Protocol 1

-

Carboxylic acid-containing payload (e.g., a cytotoxic agent)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer

-

HPLC for purification

Methodology:

-

Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the carboxylic acid group. Let the reaction proceed for 15-30 minutes at room temperature to form an NHS ester intermediate.

-

In a separate vessel, dissolve the deprotected linker-TFA salt (1.0 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the TFA salt and create a free amine.

-

Add the activated payload solution to the linker solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by LC-MS.

-

Purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Lyophilize the pure fractions to obtain the final linker-payload construct.

Protocol 3: Antibody Conjugation

This protocol details the conjugation of the linker-payload construct (which has a remaining free amine) to a monoclonal antibody via its lysine (B10760008) residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Linker-payload construct from Protocol 2

-

Disuccinimidyl suberate (B1241622) (DSS) or a similar NHS-ester crosslinker (if modifying the antibody first)

-

Reaction buffer (e.g., Borate buffer, pH 8.5)

-

Desalting column (e.g., Sephadex G-25)

-

UV-Vis Spectrophotometer

-

Size Exclusion Chromatography (SEC) system

Methodology:

-

Antibody Preparation: Exchange the antibody into an amine-free buffer, such as PBS, at a concentration of 5-10 mg/mL.

-

Amine Coupling: A common method is to conjugate to the surface-accessible lysine residues of the antibody.[10]

-

Dissolve the linker-payload construct in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution. The molar ratio of the linker-payload to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (e.g., start with a 5:1 to 10:1 molar excess of the linker-payload).

-

To facilitate the reaction, the pH of the antibody solution can be adjusted to 8.0-8.5.[10]

-

Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.

-

Purification: Remove unconjugated linker-payload and other small molecules by passing the reaction mixture through a desalting column equilibrated with a formulation buffer (e.g., PBS).[10]

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Analyze the final ADC product by SEC-HPLC to assess purity and aggregation.

-

Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

-

Logical and Experimental Workflows

The successful application of Amino-ethyl-SS-PEG3-NHBoc in an ADC relies on a sequence of events, from initial synthesis to targeted payload release. The diagrams below illustrate the key workflows.

Antibody-Drug Conjugate Synthesis Workflow

This diagram outlines the multi-step chemical synthesis process to create a functional ADC using the specified linker.

Caption: A flowchart of the ADC synthesis process.

ADC Mechanism of Action Pathway

This diagram illustrates the biological pathway of an ADC from systemic circulation to the targeted release of its payload within a cancer cell.

Caption: The biological pathway of ADC action.

References

- 1. Amino-ethyl-SS-PEG3-NHBoc | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. njbio.com [njbio.com]

- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]

- 6. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 7. Amino-ethyl-SS-PEG3-NHBoc Datasheet DC Chemicals [dcchemicals.com]

- 8. AMINO-ETHYL-SS-PEG3-NHBOC | 2144777-87-5 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Amino-ethyl-SS-PEG3-NHBoc: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal primary amine, a cleavable disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs).[1][2][3] This guide provides an in-depth overview of the physical properties of Amino-ethyl-SS-PEG3-NHBoc, alongside detailed experimental protocols for its manipulation, to empower researchers in their scientific endeavors.

Core Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of Amino-ethyl-SS-PEG3-NHBoc is presented below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate | [4][5] |

| Molecular Formula | C15H32N2O5S2 | [4][5][6][7] |

| Molecular Weight | 384.55 g/mol | [1][5][6][7] |

| CAS Number | 2144777-87-5 | [4][5][6] |

| Appearance | Pale-yellow to Yellow-brown Liquid | [4] |

| Purity | ≥95% | [4] |

| Storage Conditions | 2-8°C Refrigerator; -20°C for long-term storage | [2][5] |

| Solubility | Soluble in DMSO, DCM, DMF (inferred from similar compounds) | [8][9] |

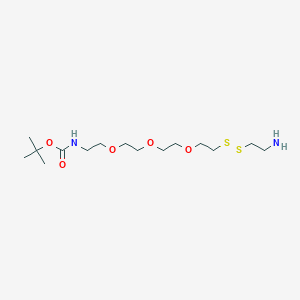

Chemical Structure

The chemical structure of Amino-ethyl-SS-PEG3-NHBoc is fundamental to its function, incorporating distinct reactive and modifiable moieties.

Caption: Chemical structure of Amino-ethyl-SS-PEG3-NHBoc.

Experimental Protocols

The utility of Amino-ethyl-SS-PEG3-NHBoc in research and drug development is contingent on the precise chemical manipulation of its functional groups. The following sections detail standardized protocols for the deprotection of the Boc group and the cleavage of the disulfide bond.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its facile removal under acidic conditions.[10][11]

Protocol:

-

Dissolution: Dissolve the Boc-protected compound in an appropriate organic solvent such as dichloromethane (B109758) (DCM), ethyl acetate, or a biphasic system.[10]

-

Acidification: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution.[10][12] A common practice is to use a 25% TFA solution in DCM.[10]

-

Reaction: Stir the mixture at room temperature. The reaction is generally complete within 2 to 12 hours.[10]

-

Isolation: Remove the solvent and excess acid under vacuum to isolate the deprotected amine salt.[10] Further purification can be achieved by precipitation or chromatography if necessary.

Caption: Workflow for the deprotection of the Boc group.

Disulfide Bond Cleavage

The disulfide bond within Amino-ethyl-SS-PEG3-NHBoc provides a cleavable linkage, which is particularly advantageous in drug delivery systems designed for release in the reducing environment of the cell.[13] Common reducing agents for this purpose include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[14]

Protocol:

-

Dissolution: Dissolve the disulfide-containing molecule in a suitable buffer. The choice of buffer is critical, especially when using TCEP, as phosphate (B84403) buffers should be avoided.[14]

-

Addition of Reducing Agent: Add a sufficient molar excess of the reducing agent. Typical concentrations are 20-50 mM for DTT or 0.5-1 mM for TCEP.[14]

-

Incubation: Incubate the reaction mixture. This can be performed for a couple of hours at room temperature or for 12 hours at 4°C.[14]

-

Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as LC-MS. To prevent re-oxidation of the resulting free thiols, it is advisable to work in an anaerobic environment or to proceed immediately with the next synthetic step.[14] Lyophilization after the reaction can also help prevent re-oxidation.[14]

Caption: Workflow for the cleavage of the disulfide bond.

Applications in Research and Drug Development

Amino-ethyl-SS-PEG3-NHBoc is a valuable tool in the field of bioconjugation. The presence of a primary amine and a protected amine allows for the sequential attachment of different molecules. For instance, a cytotoxic drug can be conjugated to one end, and after deprotection, an antibody can be attached to the other, forming an ADC.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8][15] The cleavable disulfide bond is designed to be stable in the bloodstream but is readily cleaved within the reducing environment of a target cell, releasing the therapeutic payload.[13]

Conclusion

This technical guide provides essential information on the physical properties and experimental handling of Amino-ethyl-SS-PEG3-NHBoc. The combination of its well-defined chemical structure and versatile functional groups makes it a powerful linker for the development of sophisticated bioconjugates and targeted drug delivery systems. By following the detailed protocols and understanding its core properties, researchers can effectively utilize this molecule to advance their scientific objectives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Amino-ethyl-SS-PEG3-NHBoc | TargetMol [targetmol.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. AMINO-ETHYL-SS-PEG3-NHBOC | 2144777-87-5 [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2144777-87-5|Amino-ethyl-ss-peg3-nhboc|BLD Pharm [bldpharm.com]

- 7. Amino-ethyl-SS-PEG3-NHBoc Datasheet DC Chemicals [dcchemicals.com]

- 8. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 9. Boc-Gly-PEG3-amine | BroadPharm [broadpharm.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. scispace.com [scispace.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

In-Depth Technical Guide: Amino-ethyl-SS-PEG3-NHBoc (CAS: 2144777-87-5)

This technical guide provides a comprehensive overview of Amino-ethyl-SS-PEG3-NHBoc, a bifunctional linker critical in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, application, and relevant experimental considerations.

Core Properties and Specifications

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional linker containing a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and a terminal primary amine. This specific arrangement of functional groups makes it a valuable tool for covalently linking molecules, most notably antibodies to cytotoxic payloads.

Quantitative Data Summary

The following table summarizes the key quantitative data for Amino-ethyl-SS-PEG3-NHBoc, compiled from various suppliers.

| Property | Value | Source(s) |

| CAS Number | 2144777-87-5 | [1][2][3][4][5][6] |

| Molecular Formula | C15H32N2O5S2 | [1][2][4][6] |

| Molecular Weight | 384.55 g/mol | [4][5][6] |

| IUPAC Name | tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate | [2][5] |

| Purity | ≥95% | [2] |

| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

| Alternative Storage | 2-8°C (Refrigerator) | [5] |

Note: Discrepancies in storage conditions exist between suppliers. It is recommended to follow the storage instructions provided on the product-specific certificate of analysis.

Role in Antibody-Drug Conjugates

Amino-ethyl-SS-PEG3-NHBoc serves as a cleavable linker in the synthesis of ADCs.[1][3][4] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They consist of an antibody linked to a biologically active cytotoxic (anticancer) payload.

The key features of this linker in the context of ADCs are:

-

Disulfide Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, where glutathione (B108866) concentrations are significantly higher. This ensures the selective release of the cytotoxic payload inside the target cancer cells.

-

PEG3 Spacer: The short polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

Boc-Protected Amine and Terminal Amine: These two functional groups provide the necessary handles for a two-step conjugation process. The free amine can be reacted with an activated functional group on a payload molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to the antibody.

General Mechanism of Action of an ADC

The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like Amino-ethyl-SS-PEG3-NHBoc.

Caption: General mechanism of action for an Antibody-Drug Conjugate.

The disulfide bond within Amino-ethyl-SS-PEG3-NHBoc is cleaved within the lysosome, releasing the cytotoxic payload and inducing apoptosis.

Representative Experimental Protocols

Representative Synthesis of a Boc-Protected PEG Disulfide Linker

The synthesis of Amino-ethyl-SS-PEG3-NHBoc would likely involve a multi-step process. A plausible, though generalized, synthetic route is outlined below.

Caption: A plausible synthetic workflow for a Boc-protected PEG disulfide linker.

Methodology:

-

Activation of the Hydroxyl Group: The terminal hydroxyl group of a precursor like Boc-NH-PEG3-OH would be activated, for example, by conversion to a tosylate (Boc-NH-PEG3-OTs) using p-toluenesulfonyl chloride in the presence of a base like triethylamine.

-

Thiolation: The activated intermediate is then reacted with a thiolating agent, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to introduce a thiol group, yielding Boc-NH-PEG3-SH.

-

Disulfide Bond Formation: The thiol-containing intermediate is then reacted with an activated amino-ethyl-thiol derivative (e.g., cysteamine) under oxidizing conditions to form the disulfide bond, resulting in the final product, Amino-ethyl-SS-PEG3-NHBoc. Purification would typically be performed using column chromatography.

Representative Protocol for ADC Conjugation

The conjugation of a cytotoxic payload and an antibody using Amino-ethyl-SS-PEG3-NHBoc would proceed in a step-wise manner.

Step 1: Payload-Linker Conjugation

-

Activate Payload: If the cytotoxic payload contains a carboxylic acid, it can be activated to an NHS ester using N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like EDC.

-

Conjugation: The activated payload is then reacted with the free primary amine of Amino-ethyl-SS-PEG3-NHBoc in an appropriate aprotic solvent. The reaction is monitored by HPLC or LC-MS until completion.

-

Purification: The resulting payload-linker conjugate is purified, typically by reverse-phase HPLC.

Step 2: Antibody-Linker-Payload Conjugation

-

Deprotection: The Boc protecting group on the payload-linker conjugate is removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the terminal primary amine.

-

Antibody Modification (if necessary): If conjugating to lysine (B10760008) residues, the antibody may be used directly. For site-specific conjugation, the antibody may require modification to introduce a reactive group.

-

Conjugation: The deprotected payload-linker is conjugated to the antibody. For example, if conjugating to lysine residues, the payload-linker's amine can be reacted with a bifunctional crosslinker (e.g., SMCC) which is then reacted with the antibody.

-

Purification and Characterization: The final ADC is purified using techniques like size-exclusion chromatography to remove unconjugated payload-linker and antibody. The drug-to-antibody ratio (DAR) is then determined.

The following diagram illustrates a generalized workflow for ADC development.

References

An In-depth Technical Guide to the Amino-ethyl-SS-PEG3-NHBoc Linker

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of the Amino-ethyl-SS-PEG3-NHBoc linker, a versatile heterobifunctional molecule designed for advanced bioconjugation applications.

Core Attributes and Chemical Structure

The Amino-ethyl-SS-PEG3-NHBoc linker is a chemically versatile tool that incorporates several key functional motifs within a single molecular entity. Its structure is meticulously designed to facilitate the stable linkage and subsequent controlled release of payloads from biomolecules. The constituent parts of the linker are:

-

Amino-ethyl Group: A primary amine that serves as a reactive handle for conjugation to various functional groups, such as activated esters on a payload molecule.

-

Disulfide (SS) Bond: A cleavable linkage that is stable in the extracellular environment but is susceptible to reduction in the intracellular milieu, where reducing agents like glutathione (B108866) are abundant.[][2] This feature enables the targeted release of a conjugated payload within the target cell.

-

Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate.[3] The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

-

Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine, allowing for subsequent conjugation steps.

The IUPAC name for this linker is tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate.

Quantitative Data

A summary of the key quantitative data for the Amino-ethyl-SS-PEG3-NHBoc linker is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₃₂N₂O₅S₂ | [4] |

| Molecular Weight | 384.55 g/mol | [4][5] |

| CAS Number | 2144777-87-5 | [4][6] |

| Purity | Typically ≥95% | [7] |

| Appearance | Pale-yellow to Yellow-brown Liquid | - |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving the Amino-ethyl-SS-PEG3-NHBoc linker. These protocols are based on established chemical principles and can be adapted for specific applications.

Boc Deprotection of the Amine Group

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

Amino-ethyl-SS-PEG3-NHBoc linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the Amino-ethyl-SS-PEG3-NHBoc linker in anhydrous DCM (e.g., 10 mL per gram of linker).

-

To the stirred solution, add an excess of TFA (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

-

Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker.

Cleavage of the Disulfide Bond

Objective: To cleave the disulfide bond to release a conjugated payload, typically for analytical purposes or to mimic intracellular release.

Materials:

-

Disulfide-containing bioconjugate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Incubator at 37°C

-

Microcentrifuge tubes

Procedure using DTT:

-

Prepare a stock solution of DTT (e.g., 1 M in water).

-

In a microcentrifuge tube, dissolve the bioconjugate in PBS.

-

Add the DTT stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

-

The cleavage can be monitored by techniques such as HPLC or SDS-PAGE.

Procedure using GSH (to mimic intracellular conditions):

-

Freshly prepare a stock solution of GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).

-

In a microcentrifuge tube, dissolve the bioconjugate in PBS.

-

Add the GSH stock solution to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at 37°C.

-

Analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the cleavage kinetics.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

Objective: To synthesize an ADC by conjugating a cytotoxic drug to an antibody using the Amino-ethyl-SS-PEG3-NHBoc linker. This is a multi-step process.

Part A: Drug-Linker Intermediate Synthesis

-

Activate the Drug: If the drug contains a carboxylic acid, activate it using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Deprotect the Linker: Remove the Boc group from the Amino-ethyl-SS-PEG3-NHBoc linker as described in Protocol 1 to expose one of the primary amines.

-

Conjugate Drug to Linker: React the activated drug (e.g., NHS ester) with the deprotected linker in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). This will form an amide bond between the drug and the linker.

-

Purification: Purify the drug-linker intermediate using reverse-phase HPLC.

Part B: Antibody Conjugation

-

Antibody Reduction (if necessary): If conjugating to native cysteine residues in the antibody, the interchain disulfide bonds need to be partially reduced. This is typically done using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. The stoichiometry of the reducing agent is critical to control the number of available thiol groups.[8]

-

Activate the Drug-Linker Intermediate: The remaining primary amine on the drug-linker intermediate is then activated. For example, it can be reacted with an NHS-ester-containing crosslinker to introduce a maleimide (B117702) group.

-

Conjugation to Antibody: The maleimide-activated drug-linker intermediate is then reacted with the reduced antibody. The maleimide group will specifically react with the free thiol groups on the antibody to form a stable thioether bond.[8]

-

Purification of the ADC: The final ADC is purified to remove any unreacted drug-linker intermediate and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and logical relationships involving the Amino-ethyl-SS-PEG3-NHBoc linker.

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

- 2. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. precisepeg.com [precisepeg.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Amino-ethyl-SS-PEG3-NHBoc | TargetMol [targetmol.com]

- 7. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

Amino-ethyl-SS-PEG3-NHBoc: An In-depth Technical Guide to its Mechanism of Action in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). Its architecture is meticulously designed to provide a stable yet cleavable linkage between a targeting moiety, such as a monoclonal antibody, and a cytotoxic payload. This guide delves into the core mechanism of action of Amino-ethyl-SS-PEG3-NHBoc, detailing its chemical components, the process of drug conjugation, and the intracellular release of the active therapeutic agent. The strategic incorporation of a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine group underpins its efficacy and versatility in drug delivery systems.

Core Components and their Functional Roles

The functionality of Amino-ethyl-SS-PEG3-NHBoc is derived from its three key components:

-

Amino-ethyl-Disulfide (-SS-) Moiety: This is the lynchpin of the linker's mechanism. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream, ensuring the integrity of the ADC as it circulates and minimizing premature drug release. However, upon internalization into a target cell, it is susceptible to cleavage in the highly reducing intracellular environment.[1][2]

-

Polyethylene Glycol (PEG3) Spacer: The three-unit PEG spacer enhances the solubility and biocompatibility of the linker and the resulting conjugate.[3] It also provides spatial separation between the antibody and the cytotoxic payload, which can be crucial for maintaining the biological activity of both entities.

-

Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine.[4] This protection is essential during the synthesis and storage of the linker and its conjugation to the payload. The Boc group can be efficiently removed under acidic conditions to reveal the amine, which is then available for conjugation to a targeting molecule like an antibody.[5]

Mechanism of Action: A Step-by-Step Breakdown

The operational mechanism of an ADC utilizing the Amino-ethyl-SS-PEG3-NHBoc linker can be conceptualized in the following sequence of events:

-

Systemic Circulation and Target Recognition: Once administered, the ADC circulates in the bloodstream. The disulfide bond within the linker remains largely intact, preventing the release of the cytotoxic payload into systemic circulation and thereby reducing off-target toxicity.[1][2] The antibody component of the ADC directs it to specific antigens on the surface of target cells, such as tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway.

-

Intracellular Cleavage of the Disulfide Bond: The intracellular environment, particularly the cytosol, is characterized by a significantly higher concentration of reducing agents, most notably glutathione (B108866) (GSH), compared to the extracellular space.[6] This reducing environment facilitates the cleavage of the disulfide bond within the linker. The thiol group of glutathione attacks the disulfide bond, leading to the formation of a mixed disulfide and the release of the payload, which is now attached to the ethyl-amine portion of the original linker.

-

Drug Release and Action: The released payload is then free to exert its cytotoxic effect within the target cell, leading to cell death. The efficiency of this release is a critical determinant of the ADC's overall therapeutic efficacy.

Quantitative Data

| Cellular Compartment | Glutathione (GSH) Concentration | Reference |

| Cytosol | 1-10 mM | [6] |

| Endoplasmic Reticulum | >15 mM | [6] |

| Blood Plasma | ~2 µM | Not explicitly in search results, but known to be significantly lower than intracellular concentrations. |

The rate of disulfide bond cleavage is dependent on the concentration of the reducing agent. Studies on similar disulfide-containing linkers have shown that the half-life of cleavage can range from hours to days, depending on the specific molecular structure and the concentration of glutathione.[7]

Experimental Protocols

The following are generalized protocols for the use of Amino-ethyl-SS-PEG3-NHBoc in the synthesis of an Antibody-Drug Conjugate. These protocols are illustrative and will likely require optimization for specific antibodies and payloads.

Protocol 1: Boc Deprotection of Amino-ethyl-SS-PEG3-NHBoc

Objective: To remove the Boc protecting group to expose the primary amine for conjugation.

Materials:

-

Amino-ethyl-SS-PEG3-NHBoc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) or LC-MS for reaction monitoring

Procedure:

-

Dissolve Boc-amino-PEG3-SSPy in a 1:1 mixture of DCM and TFA.[8]

-

Stir the reaction at room temperature for 1-2 hours.[8]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]

-

Once the reaction is complete, remove the solvent under reduced pressure.[8]

-

Co-evaporate with toluene to remove residual TFA. The product is the amine-PEG3-SS-ethyl-amine TFA salt.[8]

-

For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]

Protocol 2: Conjugation of a Payload to the Deprotected Linker

Objective: To couple a cytotoxic drug (containing a reactive group like a carboxylic acid) to the deprotected linker.

Materials:

-

Deprotected Amino-ethyl-SS-PEG3-amine

-

Cytotoxic drug with a carboxylic acid group

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the cytotoxic drug and the deprotected linker in anhydrous DMF.[8]

-

Add DIPEA to neutralize the TFA salt and create a basic environment.[8]

-

Add PyBOP as the coupling agent.[8]

-

Stir the reaction at room temperature overnight.[8]

-

Monitor the reaction by TLC or LC-MS.[8]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[8]

-

Purify the drug-linker conjugate using silica gel column chromatography.[8]

Protocol 3: Conjugation of the Drug-Linker to an Antibody

Objective: To attach the drug-linker construct to a monoclonal antibody. This protocol assumes the drug-linker has been modified to have a maleimide (B117702) group for reaction with reduced antibody thiols.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Drug-linker with a maleimide group

-

Desalting column

-

Reaction Buffer (e.g., Phosphate-buffered saline, pH 7.2-7.5)

-

Quenching solution (e.g., N-acetylcysteine)

Procedure:

-

Antibody Reduction:

-

To a solution of the antibody, add a 10- to 20-fold molar excess of TCEP or DTT.[]

-

Incubate for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[]

-

Remove excess reducing agent using a desalting column equilibrated with reaction buffer.[]

-

-

Conjugation:

-

Quenching:

-

Add a quenching solution like N-acetylcysteine to react with any excess maleimide groups.

-

-

Purification:

-

Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linker and other small molecules.[3]

-

Visualizations

The following diagrams illustrate the key processes involved in the mechanism of action of Amino-ethyl-SS-PEG3-NHBoc.

Caption: Boc Deprotection of the Linker.

Caption: Intracellular Disulfide Bond Cleavage.

Caption: Overall ADC Synthesis and Action Workflow.

Conclusion

Amino-ethyl-SS-PEG3-NHBoc is a sophisticated chemical tool that enables the targeted delivery of potent therapeutics. Its mechanism of action is predicated on the differential redox potential between the extracellular and intracellular environments. The stability of the disulfide bond in circulation and its selective cleavage within target cells are paramount to the efficacy and safety of ADCs constructed with this linker. The inclusion of a PEG spacer and a Boc-protected amine further enhances its utility in the development of next-generation targeted therapies. A thorough understanding of its components and their functions, as detailed in this guide, is essential for researchers and developers working to harness the full potential of this versatile linker in creating more effective and safer drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. benchchem.com [benchchem.com]

- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Introduction: The Critical Role of Linkers in ADC Design

An In-depth Technical Guide on the Role of Disulfide Bonds in Antibody-Drug Conjugate (ADC) Linkers

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[][2] The linker, a chemical bridge connecting the antibody and the payload, is a critical component that dictates the overall efficacy and safety of the ADC.[3] An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload that could harm healthy tissues, yet be able to efficiently release the payload upon reaching the target tumor cells.[][3][4]

Disulfide linkers are a prominent class of cleavable linkers that exploit the significant difference in the reductive potential between the extracellular environment and the intracellular cytoplasm to achieve tumor-specific payload release.[3][] This guide provides a comprehensive technical overview of the role of disulfide bonds in ADC linkers, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Exploiting the Redox Gradient

The core mechanism of disulfide linkers is their selective cleavage in a highly reductive environment.[] This is achieved by leveraging the differential concentrations of glutathione (B108866) (GSH), a thiol-containing tripeptide, between the blood plasma and the cell's cytoplasm.[2][][6]

-

Extracellular Stability: In the oxidizing environment of the bloodstream, the concentration of reducing agents like GSH is very low (approximately 5 µmol/L).[][7] This allows the disulfide bond within the linker to remain stable, keeping the cytotoxic payload securely attached to the antibody and minimizing off-target toxicity.[][8]

-

Intracellular Cleavage: Upon internalization into a target tumor cell, the ADC is exposed to a much higher concentration of GSH (1-10 mmol/L) in the cytoplasm.[][7] This abundance of GSH, and potentially other intracellular reducing agents like thioredoxin (TRX) and glutaredoxin (GRX), facilitates the reduction and cleavage of the disulfide bond.[][9] This cleavage releases the payload in its active form, allowing it to exert its cytotoxic effect on the cancer cell.[]

In some cases, the ADC must first be trafficked to lysosomes where the antibody is degraded, releasing the drug-linker component, which then enters the cytosol for disulfide cleavage.[8]

Modulating Stability and Release Kinetics

The balance between stability in circulation and efficient intracellular release is crucial for the therapeutic index of an ADC. The stability of the disulfide bond can be modulated through chemical modifications, primarily by introducing steric hindrance around the disulfide bond.[6][10]

Introducing bulky substituents, such as methyl groups, adjacent to the disulfide bond can sterically shield it from unwanted reactions in the plasma.[2][11] This strategy enhances the linker's stability and reduces premature drug release.[6][12] The degree of steric hindrance can be fine-tuned to control the rate of payload release, allowing for the optimization of the ADC's in vivo activity.[10][12] For instance, studies have shown that increasing the number of methyl substituents at the α-position to the disulfide bond makes it more inert, with unsubstituted linkers cleaving easily and di-substituted ones barely releasing the drug.[6]

Quantitative Data on Disulfide Linker Properties

The following tables summarize key quantitative data related to the environment and properties of disulfide-linked ADCs.

Table 1: Glutathione (GSH) Concentration Gradient

| Environment | Typical GSH Concentration | Implication for Disulfide Linkers |

| Blood Plasma | ~5 µmol/L[][7] | High stability, minimal premature cleavage |

| Cytoplasm | 1-10 mmol/L[][7] | Promotes rapid reduction and cleavage |

Table 2: Impact of Steric Hindrance on Disulfide Linker Stability

| Linker Modification | Relative Stability in Plasma | Intracellular Release Profile | Representative Example |

| Unsubstituted Disulfide | Lower | Rapid | Prone to premature release |

| Mono-substituted (e.g., one methyl group) | Moderate to High | Controlled | Often provides optimal therapeutic activity (e.g., DM1)[6] |

| Di-substituted (e.g., two methyl groups) | High | Slow / Inefficient | May lead to reduced efficacy due to poor payload release[6] |

Table 3: Comparative Properties of ADC Linker Types

| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |

| Disulfide | Reduction by Glutathione (GSH) | Moderate to High (tunable) | Tumor-specific release due to redox gradient.[] | Potential for off-target release via thiol exchange with serum proteins like albumin.[4] |

| Hydrazone | Acid Hydrolysis (low pH) | Moderate | Effective release in acidic endosomes/lysosomes.[13] | Can be unstable in circulation, leading to off-target toxicity.[] |

| Peptide (e.g., Val-Cit) | Protease Cleavage (e.g., Cathepsin B) | High | Highly stable in plasma; specific cleavage by tumor-associated proteases.[4] | Efficacy is dependent on protease expression levels in the tumor.[4] |

| β-Glucuronide | Enzyme Cleavage (β-glucuronidase) | High | Highly stable; specific release in the tumor microenvironment.[4][14] | Dependent on the presence of the specific enzyme at the tumor site.[4] |

| Non-cleavable (e.g., Thioether) | Antibody Degradation | Very High | Extremely stable, minimizing off-target toxicity.[] | No bystander effect; payload is released with an amino acid remnant.[] |

Signaling and Processing Pathways

The journey of a disulfide-linked ADC from binding to the target cell to the ultimate release of its payload involves a series of complex cellular processes.

References

- 2. What are ADC Linkers? | AxisPharm [axispharm.com]

- 3. docs.kyshi.co [docs.kyshi.co]

- 4. benchchem.com [benchchem.com]

- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. njbio.com [njbio.com]

- 11. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. iphasebiosci.com [iphasebiosci.com]

- 14. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

Unveiling the Solubility Profile of Amino-ethyl-SS-PEG3-NHBoc in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Amino-ethyl-SS-PEG3-NHBoc in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for its application in pharmaceutical research and development, particularly in the synthesis of antibody-drug conjugates (ADCs). This document outlines the quantitative solubility, a detailed experimental protocol for its determination, and a visual representation of the compound's role in ADC development.

Core Properties of Amino-ethyl-SS-PEG3-NHBoc

Amino-ethyl-SS-PEG3-NHBoc is a heterobifunctional, cleavable crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer. Its structure is characterized by an amine-reactive N-hydroxysuccinimide (NHS) ester, a terminal amine protected by a tert-butyloxycarbonyl (Boc) group, and a disulfide bond within the spacer arm, which allows for cleavage under reducing conditions. These features make it a valuable tool in bioconjugation and drug delivery systems.

Quantitative Solubility Data

The solubility of Amino-ethyl-SS-PEG3-NHBoc in DMSO has been determined to be 10 mM.[][2] This information is crucial for the preparation of stock solutions and for designing conjugation reactions.

| Compound | Solvent | Solubility |

| Amino-ethyl-SS-PEG3-NHBoc | DMSO | 10 mM |

Experimental Protocol: Determination of Solubility in DMSO

The following protocol outlines a standard method for determining the solubility of Amino-ethyl-SS-PEG3-NHBoc in DMSO.

Materials:

-

Amino-ethyl-SS-PEG3-NHBoc (powder form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a series of increasing amounts of Amino-ethyl-SS-PEG3-NHBoc into separate microcentrifuge tubes.

-

Add a fixed volume of anhydrous DMSO to each tube to create a range of concentrations, ensuring some samples are visibly supersaturated (undissolved solid remains).

-

-

Equilibration:

-

Tightly cap the tubes to prevent solvent evaporation.

-

Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

-

Place the tubes in a constant temperature shaker (e.g., 25°C) for 24 hours to allow the solutions to reach equilibrium. This ensures that the maximum amount of solute has dissolved.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.

-

-

Preparation of Samples for Analysis:

-

Carefully collect a precise aliquot of the clear supernatant from each tube without disturbing the pellet.

-

Dilute the supernatant with a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Amino-ethyl-SS-PEG3-NHBoc with known concentrations in the same diluent used for the samples.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the diluted supernatant samples into the HPLC system.

-

Determine the concentration of Amino-ethyl-SS-PEG3-NHBoc in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undissolved supernatant by multiplying the determined concentration by the dilution factor.

-

The highest concentration at which no solid was visible and the concentrations from the supersaturated samples that have reached a plateau represent the solubility of the compound in DMSO.

-

Visualization of Experimental and Application Workflows

To further elucidate the practical application and determination of solubility for Amino-ethyl-SS-PEG3-NHBoc, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the solubility of Amino-ethyl-SS-PEG3-NHBoc in DMSO.

Amino-ethyl-SS-PEG3-NHBoc is a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs).[3][4] The following diagram illustrates its role in this process.

Caption: A diagram illustrating the role of Amino-ethyl-SS-PEG3-NHBoc as a cleavable linker in the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC).

References

Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to Amino-ethyl-SS-PEG3-NHBoc

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted cancer therapy, the meticulous design of each component of an antibody-drug conjugate (ADC) is paramount to its success. The linker, the critical bridge between the targeting antibody and the cytotoxic payload, plays a pivotal role in the stability, efficacy, and safety of the ADC. This technical guide provides an in-depth exploration of Amino-ethyl-SS-PEG3-NHBoc, a heterobifunctional, cleavable linker that has garnered significant interest in the development of next-generation ADCs.

This guide will delve into the procurement of high-purity Amino-ethyl-SS-PEG3-NHBoc, detail experimental protocols for its characterization and conjugation, and visualize the underlying mechanisms of action through signaling pathway and workflow diagrams.

Sourcing High-Purity Amino-ethyl-SS-PEG3-NHBoc: A Comparative Overview

The quality of the linker is a critical determinant of the final ADC's performance. Several suppliers offer Amino-ethyl-SS-PEG3-NHBoc, with purity being a key metric for selection. The following table summarizes the offerings from various suppliers based on publicly available data.

| Supplier | Stated Purity | CAS Number | Additional Information |

| Sigma-Aldrich (AstaTech, Inc.) | 95%[1] | 2144777-87-5 | Pale-yellow to Yellow-brown Liquid[1] |

| CP Lab Safety | 95%[2] | 2144777-87-5 | - |

| MedchemExpress | >98% (Varies by lot) | 2144777-87-5 | Offers HNMR reports upon request[3] |

| TargetMol | >98% (Varies by lot) | 2144777-87-5 | Provides in vivo formulation calculator[4] |

| Pharmaffiliates | High Purity | 2144777-87-5 | - |

| BLD Pharm | - | 2144777-87-5 | Provides NMR, HPLC, LC-MS, UPLC data[5] |

| Precise PEG | >96% (for similar products) | - | Specializes in PEG linkers[6] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and application of Amino-ethyl-SS-PEG3-NHBoc in the construction of ADCs.

Representative Synthesis of a Bifunctional Disulfide-PEG Linker

While the direct synthesis protocol for Amino-ethyl-SS-PEG3-NHBoc is proprietary to suppliers, a representative method for creating a similar bifunctional disulfide-PEG linker is described below, adapted from established synthetic strategies for such molecules.[7][8]

Materials:

-

Boc-amino-PEG3-OH

-

2-(2-Pyridinyldithio)ethanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve Boc-amino-PEG3-OH and 2-(2-Pyridinyldithio)ethanol in anhydrous DCM.

-

Add DMAP to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add DCC or EDC portion-wise to the cooled solution.

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).

-

Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired Boc-protected pyridyldithiol-activated PEG linker.

-

To obtain the free amine version, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

Characterization of the Linker

Purity and structural integrity of the linker are crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for characterization.

a) High-Performance Liquid Chromatography (HPLC):

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 220 nm and 280 nm.

-

Expected Outcome: A single major peak indicating high purity.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should confirm the presence of the Boc protecting group (singlet around 1.4 ppm), the PEG backbone (multiplets between 3.5 and 3.8 ppm), the disulfide bridge, and the terminal aminoethyl group. Integration of the peaks can be used to confirm the structure and assess purity.[9][10][11][12]

-

¹³C NMR: The carbon NMR spectrum provides complementary information on the carbon skeleton of the molecule.[13]

Conjugation to an Antibody

This protocol describes a typical procedure for conjugating a thiol-reactive linker to a monoclonal antibody (mAb) by reducing the interchain disulfide bonds.[14][15][]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution

-

Amino-ethyl-SS-PEG3-NHBoc (or its maleimide/pyridyldithiol derivative) dissolved in an organic co-solvent (e.g., DMSO)

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the reduction buffer.

-

Add a calculated molar excess of TCEP solution to the antibody solution to partially reduce the interchain disulfide bonds.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

-

-

Conjugation:

-

To the solution of the reduced antibody, add the activated linker solution. A molar excess of 5-10 fold of the linker per free thiol is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching reagent to cap any unreacted linkers.

-

Purify the resulting ADC using a SEC column to remove unconjugated linker and other small molecules.

-

Conjugation of Payload to the Linker-Modified Antibody

Following the attachment of the linker to the antibody, the cytotoxic payload is conjugated to the other end of the linker. This typically involves the deprotection of the Boc group to reveal the primary amine, which can then be coupled to a payload with a reactive ester or other suitable functional group.

Visualizing the Process and Mechanism

To better understand the application and mechanism of action of ADCs constructed with Amino-ethyl-SS-PEG3-NHBoc, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the intracellular signaling pathway affected by a common payload class.

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload.[17][18][19]

Conclusion

Amino-ethyl-SS-PEG3-NHBoc represents a versatile and effective linker for the development of cleavable ADCs. Its heterobifunctional nature allows for a controlled and sequential conjugation process, while the disulfide bond provides a mechanism for intracellular payload release in the reducing environment of the tumor cell. The PEG spacer enhances the pharmacokinetic properties of the resulting conjugate. By carefully selecting high-purity linkers and employing robust experimental protocols for conjugation and characterization, researchers can advance the development of more effective and safer targeted cancer therapies. This guide provides a foundational understanding and practical methodologies to aid scientists and drug developers in harnessing the potential of this critical ADC component.

References

- 1. AMINO-ETHYL-SS-PEG3-NHBOC | 2144777-87-5 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Amino-ethyl-SS-PEG3-NHBoc | TargetMol [targetmol.com]

- 5. 2144777-87-5|Amino-ethyl-ss-peg3-nhboc|BLD Pharm [bldpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 17. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 18. researchgate.net [researchgate.net]

- 19. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Hinge: An In-depth Technical Guide to Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. At the heart of this tripartite molecular architecture lies the linker, a critical component that dictates the stability, efficacy, and ultimate success of the ADC. This in-depth technical guide provides a comprehensive overview of ADC linker technology, detailing the various types, their mechanisms of action, and the experimental protocols essential for their evaluation.

The Role and Classification of ADC Linkers

The primary function of a linker is to connect the antibody to the cytotoxic drug, ensuring that the ADC remains intact in systemic circulation to minimize off-target toxicity.[1][2] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the payload to exert its therapeutic effect.[1][2] The choice of linker chemistry is therefore a delicate balance between stability in the bloodstream and timely cleavage at the tumor site.[1][2]

ADC linkers are broadly classified into two main categories: cleavable and non-cleavable .[3][4]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] This targeted release mechanism is a key advantage of this linker class.[2] There are three primary mechanisms for cleavable linkers:

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[4]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers exploit the lower pH of endosomes (pH 5.0–6.0) and lysosomes (pH ~4.8) compared to the physiological pH of blood (~7.4).[] Hydrazone linkers are a classic example of this type, undergoing hydrolysis in the acidic intracellular compartments to release the payload.[]

-

Glutathione-Sensitive (Reducible) Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily cleaved in the cytoplasm of tumor cells, where the concentration of the reducing agent glutathione (B108866) is significantly higher.[]

Non-Cleavable Linkers

Non-cleavable linkers, as their name suggests, do not have a specific cleavage site.[4] Instead, the release of the payload relies on the complete degradation of the antibody backbone within the lysosome.[4] This results in the release of the drug still attached to the linker and the amino acid residue to which it was conjugated.[4] A common example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful ADC that utilizes a non-cleavable thioether linker.

Quantitative Data on Linker Performance

The choice of linker has a profound impact on the key characteristics of an ADC, including its stability, drug-to-antibody ratio (DAR), and pharmacokinetic profile. The following tables summarize quantitative data related to these parameters for different linker types.

Table 1: In Vivo Stability of Different ADC Linkers

| Linker Type | ADC Example | Animal Model | Stability Metric | Value | Reference(s) |

| Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker Half-life | ~144 hours (6.0 days) | [2] |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) | [2] |

| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | Plasma Stability | Stable | [6] |

| VC-PABC (Val-Cit-p-aminobenzyloxycarbonyl) | ITC6104RO | Mouse | Plasma Stability | Unstable (susceptible to mouse carboxylesterase 1c) | [2][6] |

| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 10.4 days | [2] |

| CX (Triglycyl Peptide) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [2] |

| EVCit (Glutamic acid–valine–citrulline) | anti-HER2-MMAF | Mouse | Linker Cleavage (14-day plasma incubation) | Almost none | [2] |

| VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | Conjugated Payload Lost (14-day plasma incubation) | >95% | [2] |

| SVCit (Serine-valine-citrulline) | anti-HER2-MMAF | Mouse | Conjugated Payload Lost (14-day plasma incubation) | ~70% | [2] |

Table 2: Drug-to-Antibody Ratio (DAR) for Different Linker Chemistries

| Linker Chemistry | Conjugation Site | Typical DAR | Notes | Reference(s) |

| Val-Cit | Cysteine | Difficult to achieve high DAR due to precipitation and aggregation. | [4] | |

| Val-Ala | Cysteine | Can achieve DAR as high as 7.4 with limited aggregation (<10%). | Higher hydrophilicity compared to Val-Cit. | [4] |

| Maleimide (B117702) | Cysteine | ~4 | Common for interchain cysteine conjugation. | |

| SMCC | Lysine | 3.5-4 | Random conjugation to surface-exposed lysines. | [7] |

| Calicheamicin-based | Lysine | 6 | Higher DAR has been achieved with this payload class. | [7] |

Table 3: Influence of Linker Type on ADC Pharmacokinetics

| ADC | Linker Type | Key Pharmacokinetic Observation | Reference(s) |

| Ado-trastuzumab emtansine | SMCC (Non-cleavable) | Slower clearance, long half-life. | [8] |

| Brentuximab vedotin | Val-Cit (Cleavable) | Unconjugated drug AUC is proportional to the AUC of the ADC. | [7] |

| Anti-HER2 ADCs with disulfide linkers | Disulfide (Cleavable) | Linker stability (hindered vs. unhindered) impacts pharmacokinetics. | [8] |

| T-DM1 | MCC (Non-cleavable) | In rats, half-life (T1/2) was 4.56 ± 1.11 days. | [9] |

Signaling Pathways and Experimental Workflows

The ultimate goal of an ADC is to deliver its payload to induce cancer cell death. The mechanism by which this occurs is dependent on the nature of the cytotoxic drug. The following diagrams illustrate the signaling pathways for two common classes of ADC payloads and a typical experimental workflow for ADC development and characterization.

Caption: Signaling pathway of tubulin inhibitor payloads from ADCs.

Caption: Signaling pathway of DNA-damaging payloads from ADCs.

Caption: General workflow for ADC development and characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of ADCs.

Protocol for ADC Conjugation via Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-functionalized linker-drug to a monoclonal antibody through reduced interchain disulfide bonds.[10][11]

1. Antibody Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS containing 1 mM DTPA).[10] b. Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10][11] A tenfold molar excess of TCEP over the antibody is a common starting point.[11] c. Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[10][11] d. Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25).[10]

2. Conjugation Reaction: a. Prepare a stock solution of the maleimide-functionalized linker-drug in an organic solvent like DMSO.[10] b. Add the linker-drug solution to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is a typical starting point.[12] c. The final reaction mixture may contain a percentage of organic solvent (e.g., 20% acetonitrile) to maintain the solubility of the linker-drug.[10] d. Incubate the reaction mixture for 1-2 hours at 4°C or room temperature with gentle stirring.[10][11]

3. Quenching and Purification: a. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine. b. Purify the ADC from unconjugated linker-drug and other reactants using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol for Determining Drug-to-Antibody Ratio (DAR)